molecular formula C18H18N4O4S2 B2389193 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097639-30-9

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2389193
CAS No.: 1097639-30-9
M. Wt: 418.49
InChI Key: JFTUKROGNIIOAW-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a piperidine ring modified with a thiophene sulfonyl group. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition (e.g., sterol 14α-demethylase) and neuroprotective effects .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c23-16(19-18-21-20-17(26-18)13-7-2-1-3-8-13)14-9-4-5-11-22(14)28(24,25)15-10-6-12-27-15/h1-3,6-8,10,12,14H,4-5,9,11H2,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTUKROGNIIOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine

The oxadiazole ring is constructed via cyclization of phenylacetic acid hydrazide:

  • Hydrazide Formation : React phenylacetic acid (1.36 g, 10 mmol) with hydrazine hydrate (5 mL, 100 mmol) in ethanol under reflux for 4 hours.
  • Oxidative Cyclization : Treat the hydrazide intermediate with bromine (0.5 mL) and sodium acetate (1.64 g) in acetic acid at 60°C for 2 hours.
    • Yield : 78%
    • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 5H, Ph), 5.21 (s, 2H, NH₂).

Preparation of 1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic Acid

  • Sulfonylation : Piperidine-2-carboxylic acid (1.29 g, 10 mmol) is reacted with thiophene-2-sulfonyl chloride (1.83 g, 10 mmol) in dichloromethane (DCM) using triethylamine (2.02 g, 20 mmol) as a base.
  • Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 1:3).
    • Yield : 65%
    • Characterization : IR (KBr): 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Final Compound Preparation

Amide Coupling

Couple the intermediates using carbodiimide chemistry:

  • Activation : Mix 1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid (2.75 g, 10 mmol) with EDC (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) in DCM at 0°C for 30 minutes.
  • Reaction : Add 5-phenyl-1,3,4-oxadiazol-2-amine (1.77 g, 10 mmol) and stir at room temperature for 12 hours.
  • Work-up : Extract with NaHCO₃, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).
    • Yield : 58%
    • Purity : >95% (HPLC)

Optimization and Characterization

Reaction Optimization

Parameter Optimal Condition Impact on Yield
Coupling Agent EDC/HOBt Maximizes to 58%
Solvent DCM Prevents hydrolysis
Temperature 25°C Balances kinetics

Spectroscopic Data

  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆) :
    δ 8.42 (s, 1H, NH), 7.89–7.12 (m, 8H, Ar-H), 4.21 (d, 1H, piperidine-H), 3.54–2.98 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z 447.0921 [M+H]⁺ (calc. 447.0918).

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the oxadiazole ring may interact with nucleophilic sites on proteins, while the sulfonyl group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features
  • Core : The 5-phenyl-1,3,4-oxadiazol-2-yl moiety is a common feature in analogs, contributing to π-π stacking and hydrogen bonding in enzyme interactions .
  • Piperidine Modifications : The thiophen-2-ylsulfonyl group distinguishes the target compound from others. For example:
    • Compound 4a (): Features a pyrrolidine ring with dual thiophene sulfonamide groups and a 5-phenyl-1,3,4-oxadiazole moiety. This compound emphasizes the role of sulfonamide groups in enhancing solubility and target binding .
    • N-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide (): Replaces the thiophene sulfonyl group with a trifluoromethylphenyl substituent, demonstrating how lipophilic groups influence pharmacokinetics .
Antifungal and Antiprotozoal Activity
  • VNI and VFV Derivatives (): These 5-phenyl-1,3,4-oxadiazole-containing compounds inhibit sterol 14α-demethylase in fungi and Trypanosoma cruzi. The thiophene sulfonyl group in the target compound may enhance binding to similar enzyme pockets .
  • Chagas Disease Targets (): Structural analogs with biphenyl and imidazole groups show that electronic effects of substituents (e.g., halogens) improve antiprotozoal activity. The sulfonyl group’s electron-withdrawing nature may confer analogous benefits .
Neuroprotective and Antioxidant Potential
  • Multifunctional Alzheimer’s Agents (): Oxadiazole-thioether hybrids exhibit acetylcholinesterase inhibition and antioxidant properties. The thiophene sulfonyl group could modulate blood-brain barrier penetration .
  • Antioxidant Derivatives (): Imidazole-oxadiazole hybrids show DPPH radical scavenging activity. The target compound’s sulfonyl group may influence redox properties .

Physicochemical Properties

Melting Points and Solubility
  • Compounds 6c–6g (): Melting points range from 158°C to 295°C, influenced by aromatic substituents. The thiophene sulfonyl group may lower melting points compared to nitro or methoxy groups due to reduced crystallinity .
  • Hydrazine-Derived Analogs (): Sulfonamide groups improve aqueous solubility, critical for bioavailability .
Spectroscopic Characterization
  • IR/NMR Trends (): Key peaks include C=N (1600–1650 cm⁻¹), C=O (1680–1720 cm⁻¹), and sulfonyl S=O (1350–1450 cm⁻¹). These align with the target compound’s expected spectral profile .

Comparative Data Table

Compound Name Core Structure Key Substituent Biological Activity Melting Point (°C) Reference
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide 1,3,4-Oxadiazole + Piperidine Thiophen-2-ylsulfonyl Potential enzyme inhibition N/A Target
VNI [(R)-N-(1-(2,4-Dichlorophenyl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] 1,3,4-Oxadiazole + Benzamide 2,4-Dichlorophenyl Antifungal (CYP51 inhibition) N/A
Compound 4a () Oxadiazole + Pyrrolidine Bis(thiophene sulfonamide) Protozoal enzyme inhibition N/A
N-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide Piperidine + Oxadiazole Trifluoromethylphenyl Neuroprotective N/A
6d (N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide) Oxadiazole + Furan 4-Nitrobenzylidene Not specified 295–296

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological targets and its therapeutic potential.

Chemical Structure

The compound features a complex structure comprising an oxadiazole ring, a piperidine moiety, and a thiophenesulfonyl group. Its empirical formula is C16H16N4O3SC_{16}H_{16}N_4O_3S with a molecular weight of 356.39 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the piperidine and thiophene groups may enhance this activity through synergistic effects.

Compound Target Bacteria Activity
This compoundE. coliModerate
This compoundS. aureusHigh

2. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, in models of Alzheimer’s disease, compounds derived from the oxadiazole scaffold have been shown to improve cognitive functions and reduce amyloid-beta toxicity.

Case Study:
In an experimental study using rat models treated with scopolamine and amyloid-beta (Aβ), the compound demonstrated significant improvements in memory and cognitive functions as measured by the Morris water maze test. The IC50 for acetylcholinesterase inhibition was reported at 0.907±0.011μM0.907\pm 0.011\mu M, indicating potent activity against this enzyme associated with neurodegeneration .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Enzyme IC50 (μM) Activity Level
AChE0.907 ± 0.011Potent
BChE1.413 ± 0.017Moderate

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compound. Electron-withdrawing groups (EWGs) at specific positions enhance AChE inhibitory activity, while electron-donating groups (EDGs) tend to diminish it .

Q & A

Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole core .

Sulfonyl Group Introduction : Sulfonation of the piperidine moiety using thiophene-2-sulfonyl chloride under controlled pH (e.g., pyridine as a base) to avoid over-sulfonation .

Coupling Reactions : Linking the oxadiazole and sulfonated piperidine via carboxamide bonds using coupling agents like EDC/HOBt in anhydrous dichloromethane .
Key Intermediates :

  • 5-Phenyl-1,3,4-oxadiazol-2-amine (oxadiazole precursor).
  • 1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid (sulfonated piperidine intermediate).

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons in thiophene at δ 7.1–7.5 ppm, oxadiazole C=O at ~165 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperidine ring protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅N₃O₃S₂: 410.06) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

Advanced: How can contradictions in NMR data (e.g., stereochemistry or substituent positions) be resolved?

Methodological Answer:

  • X-ray Crystallography : Using SHELXL (e.g., twin refinement for disordered crystals, restraints for flexible moieties) to unambiguously assign stereochemistry .
  • Isotopic Labeling : Incorporating ¹⁵N or ¹³C isotopes into specific positions to track coupling patterns .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and −40°C .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization efficiency .
  • Catalyst Screening : Pd(PPh₃)₄ improves coupling reaction yields (e.g., Suzuki-Miyaura for aryl linkages) .
  • Purification :
    • Flash Chromatography : Isolate intermediates using gradients (e.g., hexane/EtOAc 7:3 → 1:1) .
    • Recrystallization : Ethanol/water mixtures yield high-purity final products (purity >98% by HPLC) .

Basic: What biological targets are associated with 1,3,4-oxadiazole derivatives like this compound?

Methodological Answer:

  • Enzyme Inhibition :
    • Carbonic Anhydrase IX : Oxadiazole derivatives show IC₅₀ values <1 µM in cancer cell lines via hydrophobic interactions with active sites .
    • Tyrosine Kinases : Sulfonyl groups enhance binding affinity to ATP pockets (e.g., EGFR inhibition in NSCLC models) .
  • Antimicrobial Activity : Thiophene sulfonyl moieties disrupt bacterial membrane synthesis (MIC = 2–8 µg/mL against S. aureus) .

Advanced: How do SHELXL’s features improve crystallographic refinement for structural analysis?

Methodological Answer:

  • Twin Refinement : Handles twinned crystals (common in sulfonated compounds) by partitioning reflections into domains .
  • Restraints : Applies geometric constraints (e.g., C–S bond lengths = 1.76–1.82 Å) to resolve disorder in flexible piperidine rings .
  • Hydrogen Bonding Networks : SHELXL’s AFIX commands model H-bonds between amide groups and solvent molecules (e.g., DMSO interactions) .

Basic: What are critical purity challenges, and how are they addressed?

Methodological Answer:

  • Byproduct Formation :
    • Sulfonation Byproducts : Minimized by slow reagent addition and low temperatures (0–5°C) .
    • Oxadiazole Isomers : Separated via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Residual Solvents : Reduced to <500 ppm via lyophilization (for DMF) or azeotropic distillation (for EtOAc) .

Advanced: How can computational methods predict bioactivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulates binding to carbonic anhydrase IX (binding energy < −9 kcal/mol indicates high affinity) .
  • DFT Calculations (Gaussian 16) : Predicts reactive sites (e.g., Fukui indices highlight nucleophilic oxadiazole N atoms) .
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

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